molecular formula C25H33N5O10 B1212444 Trimetrexate glucuronate CAS No. 82952-64-5

Trimetrexate glucuronate

货号: B1212444
CAS 编号: 82952-64-5
分子量: 563.6 g/mol
InChI 键: ZCJXQWYMBJYJNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

三甲曲酸葡糖苷酸是一种非经典的叶酸拮抗剂,它抑制二氢叶酸还原酶。它主要用于治疗免疫缺陷患者的中度至重度卡氏肺囊虫肺炎,包括艾滋病患者。 此外,它已被研究用于其作为抗肿瘤剂和抗寄生虫剂的功效 .

准备方法

合成路线和反应条件: 三甲曲酸葡糖苷酸通过一系列涉及喹唑啉衍生物的化学反应合成。 合成通常涉及在受控条件下使 5-甲基-6-[(3,4,5-三甲氧基苯胺基)甲基]喹唑啉-2,4-二胺与葡萄糖醛酸反应 .

工业生产方法: 三甲曲酸葡糖苷酸的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括诸如纯化、结晶和质量控制步骤,以符合药物标准 .

化学反应分析

Metabolic Pathways

Trimetrexate glucuronate undergoes extensive hepatic metabolism mediated by cytochrome P450 enzymes, with three primary pathways identified:

Reaction TypeEnzymes InvolvedMetabolites FormedPharmacological Impact
Oxidative O-demethylationCYP3A4/CYP2C9Demethylated quinazoline derivativesRetains DHFR inhibition
Glucuronide conjugationUGT1A1/UGT1A3Polar glucuronide adductsEnhanced renal excretion
SulfationSULT1A1Sulfated derivativesReduced cellular uptake
  • Key Finding : Over 40% of administered trimetrexate is recovered in urine as DHFR-active metabolites, indicating partial retention of enzymatic inhibition post-biotransformation .

Degradation Chemistry

Stability studies reveal first-order degradation kinetics under physiological conditions:

Thermal Degradation (37°C, aqueous solution)

ParameterValue
Rate constant (k)0.0134 ± 0.0002 day⁻¹
Half-life (t₁/₂)51.6 ± 0.8 days
Major degradation product2,4-diamino-5-methyl-6-carboxaldehyde-quinazoline (AMCQ)
  • Mechanism : Hydrolytic cleavage of the 3,4,5-trimethoxyanilino moiety yields AMCQ, confirmed by GC-MS fragmentation patterns (m/z 331 [M+H]⁺) .

Photolytic Degradation

  • Exposure to UV light (235 nm) induces rapid decomposition via radical-mediated oxidation, forming N-oxide derivatives .

Enzyme Interaction Dynamics

This compound exhibits competitive inhibition kinetics against dihydrofolate reductase (DHFR):

OrganismIC₅₀ (nM)Kᵢ (nM)
Pneumocystis carinii3.2 ± 0.41.8 ± 0.2
Human DHFR54.1 ± 6.329.7 ± 3.1
  • Structural Basis : The quinazoline core binds to the DHFR active site via π-π stacking with Phe31 and hydrogen bonding to Asp27 .

Drug-Drug Interactions

Co-administration with CYP modulators alters trimetrexate pharmacokinetics:

Interacting DrugEffect on ClearanceMechanism
Ketoconazole↓ 58%CYP3A4 inhibition
Rifampin↑ 220%CYP3A4 induction
AcetaminophenAlters sulfate/glucuronide ratioCompetition for SULT enzymes

Synthetic Modifications

Thermal treatment (160–220°C) generates structurally distinct derivatives:

ConditionProductMolecular Formula
166–172°C (endotherm)O-demethylated analogC₁₉H₂₁N₅O₃
217–220°C (exotherm)Quinazoline dimerC₃₈H₄₆N₁₀O₆
  • Analytical Confirmation : LC-MS/MS (Q-TOF) and ¹H-NMR (δ 8.2 ppm, aromatic protons) .

Stability in Infusion Solutions

Reconstituted this compound adheres to strict compatibility guidelines:

ParameterRequirement
Reconstitution solvent5% Dextrose or sterile H₂O
Chloride ion exposureImmediate precipitation
Storage stability≤24 hours at 25°C
  • Critical Note : Co-infusion with leucovorin causes instantaneous precipitation due to ionic incompatibility .

科学研究应用

三甲曲酸葡糖苷酸具有广泛的科学研究应用:

作用机制

三甲曲酸葡糖苷酸通过抑制二氢叶酸还原酶发挥作用。这种抑制阻止了嘌呤核苷酸和胸腺嘧啶核苷酸的合成,从而导致随后抑制 DNA 和 RNA 合成。 该化合物靶向叶酸途径,叶酸途径对于细胞复制和存活至关重要 .

类似化合物:

    甲氨蝶呤: 一种经典的叶酸拮抗剂,用于治疗癌症和自身免疫性疾病。

    培美曲塞: 另一种叶酸拮抗剂,用于治疗恶性胸膜间皮瘤和非小细胞肺癌。

比较: 三甲曲酸葡糖苷酸的独特之处在于它不需要被叶酸载体转运系统吸收,叶酸载体转运系统是细胞抗性的主要机制。这使得它对转运缺陷型甲氨蝶呤耐药肿瘤细胞有效。 此外,它具有更广泛的活性范围,包括抗原生动物和抗菌特性 .

相似化合物的比较

    Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.

    Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .

属性

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJXQWYMBJYJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82952-64-5
Record name trimetrexate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimetrexate glucuronate
Reactant of Route 2
Trimetrexate glucuronate
Reactant of Route 3
Reactant of Route 3
Trimetrexate glucuronate
Reactant of Route 4
Reactant of Route 4
Trimetrexate glucuronate
Reactant of Route 5
Trimetrexate glucuronate
Reactant of Route 6
Trimetrexate glucuronate
Customer
Q & A

A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].

A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. This compound is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].

A: Research indicates that this compound exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] this compound is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between this compound concentration and adverse effects like leukopenia and thrombocytopenia. []

A: this compound has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, this compound showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []

A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of this compound. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]

A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for this compound, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.

A: Alternatives to this compound for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, this compound offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]

A: this compound, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。